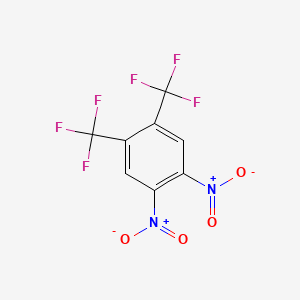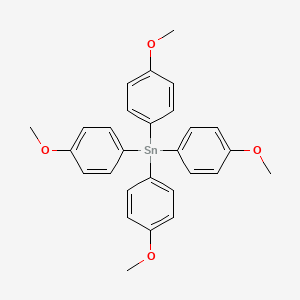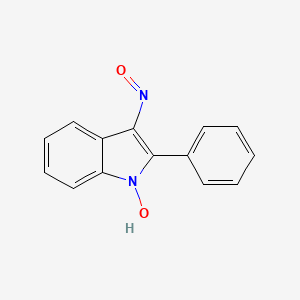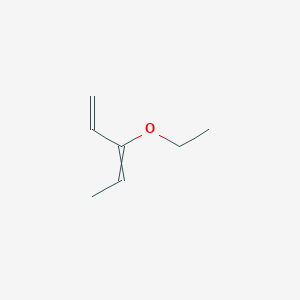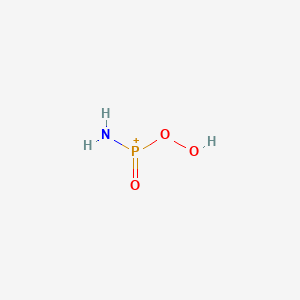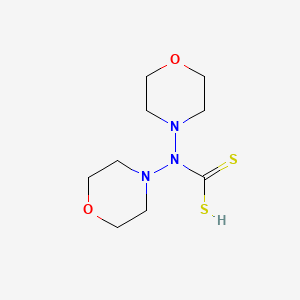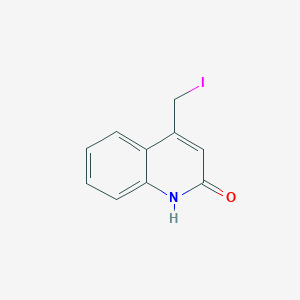
4-(Iodomethyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodomethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and organic synthesis. The presence of an iodomethyl group at the 4-position of the quinolinone ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)quinolin-2(1H)-one typically involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). The reaction mechanism involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization . The general procedure includes heating the reaction mixture under reflux conditions and subsequent purification by flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Iodomethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Substituted quinolinone derivatives.
Oxidation Reactions: Oxidized quinolinone derivatives.
Reduction Reactions: Dihydroquinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Iodomethyl)quinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Iodomethyl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The quinolinone core can interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethyl-2(1H)-quinolinone: Similar structure with a bromomethyl group instead of an iodomethyl group.
Quinoline: A simpler structure without the iodomethyl group.
Uniqueness
4-(Iodomethyl)quinolin-2(1H)-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and medicinal research.
Eigenschaften
CAS-Nummer |
35573-34-3 |
|---|---|
Molekularformel |
C10H8INO |
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
4-(iodomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8INO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) |
InChI-Schlüssel |
YKPSOTQIZQSGOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)



